5-(Pyridin-2-yl)oxazol-4-amine 5-(Pyridin-2-yl)oxazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18316667
InChI: InChI=1S/C8H7N3O/c9-8-7(12-5-11-8)6-3-1-2-4-10-6/h1-5H,9H2
SMILES:
Molecular Formula: C8H7N3O
Molecular Weight: 161.16 g/mol

5-(Pyridin-2-yl)oxazol-4-amine

CAS No.:

Cat. No.: VC18316667

Molecular Formula: C8H7N3O

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

5-(Pyridin-2-yl)oxazol-4-amine -

Specification

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
IUPAC Name 5-pyridin-2-yl-1,3-oxazol-4-amine
Standard InChI InChI=1S/C8H7N3O/c9-8-7(12-5-11-8)6-3-1-2-4-10-6/h1-5H,9H2
Standard InChI Key CHQCSJODBYVZGB-UHFFFAOYSA-N
Canonical SMILES C1=CC=NC(=C1)C2=C(N=CO2)N

Introduction

Chemical Identity and Structural Features

The compound consists of an oxazole ring (a five-membered heterocycle with oxygen at position 1 and nitrogen at position 3) substituted at position 5 with a pyridin-2-yl group and at position 4 with an amine moiety. This arrangement creates a planar, conjugated system that enhances electronic delocalization, as evidenced by similar oxazole derivatives . The pyridine ring introduces basicity (pKa ~5–6 for pyridine derivatives ), while the oxazole contributes to moderate lipophilicity.

Physicochemical Properties

Based on structurally related compounds (Table 1), 5-(pyridin-2-yl)oxazol-4-amine is predicted to exhibit:

  • Molecular weight: ~215–230 g/mol (derived from C11H8N3O)

  • logP: ~2.0–3.0 (comparable to K091-1136 and D072-0571 )

  • Hydrogen bond donors/acceptors: 1/5, respectively, influencing solubility and membrane permeability .

Table 1. Comparative Physicochemical Data for Oxazole Derivatives

Property5-(Pyridin-2-yl)oxazol-4-amine (Predicted)K091-1136 D072-0571
Molecular FormulaC11H8N3OC16H13N3O2C22H18FN3O3S
Molecular Weight198.2279.3423.46
logP2.5–3.02.713.86
H-Bond Acceptors557
Polar Surface Area~60 Ų51.59 Ų67.52 Ų

Synthetic Strategies

While no direct synthesis of 5-(pyridin-2-yl)oxazol-4-amine is documented in the provided sources, analogous pathways for oxazole and pyridine-containing compounds suggest feasible routes:

Hantzsch Thiazole/Oxazole Synthesis

The Hantzsch reaction, which couples α-haloketones with thioureas or urea derivatives, is widely used for oxazole formation . For example:

  • Condensation of 2-aminopyridine with an α-haloketone precursor.

  • Cyclization under acidic or basic conditions to form the oxazole ring .

Post-Functionalization of Oxazole Intermediates

Modification of pre-formed oxazole cores via:

  • Buchwald–Hartwig Amination: Introducing amine groups at position 4 using palladium catalysis .

  • Suzuki Coupling: Attaching pyridin-2-yl boronic acids to halogenated oxazoles .

Computational and Structural Insights

Docking studies of related compounds reveal:

  • The pyridin-2-yl group forms π–π interactions with aromatic residues in kinase active sites .

  • The oxazole oxygen participates in hydrogen bonds with backbone amides (e.g., Glu144 in CDK4) .

Challenges and Future Directions

  • Synthetic Optimization: Improving yields for large-scale production.

  • Selectivity Profiling: Assessing off-target effects against related kinases (CDK1, CDK2) .

  • Formulation Development: Addressing solubility limitations via prodrug strategies or salt formation .

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